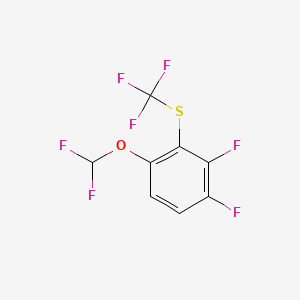

1,2-Difluoro-4-difluoromethoxy-3-(trifluoromethylthio)benzene

Description

1,2-Difluoro-4-difluoromethoxy-3-(trifluoromethylthio)benzene is a fluorinated aromatic compound characterized by multiple electron-withdrawing substituents: two fluorine atoms at positions 1 and 2, a difluoromethoxy group at position 4, and a trifluoromethylthio group at position 3.

Properties

Molecular Formula |

C8H3F7OS |

|---|---|

Molecular Weight |

280.16 g/mol |

IUPAC Name |

1-(difluoromethoxy)-3,4-difluoro-2-(trifluoromethylsulfanyl)benzene |

InChI |

InChI=1S/C8H3F7OS/c9-3-1-2-4(16-7(11)12)6(5(3)10)17-8(13,14)15/h1-2,7H |

InChI Key |

BVNOQYBBZPVAJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)SC(F)(F)F)F)F |

Origin of Product |

United States |

Preparation Methods

Multi-Step Nucleophilic Aromatic Substitution

Sequential Functionalization of Halogenated Intermediates

A widely adopted strategy involves sequential nucleophilic aromatic substitution (SₙAr) reactions on a halogenated benzene precursor. For example, starting with 1,2-difluoro-4-chloro-3-nitrobenzene, the synthesis proceeds as follows:

Step 1: Thioetherification for Trifluoromethylthio Introduction

The chloro group at position 4 is replaced with a trifluoromethylthio (-SCF₃) group using a thiolation reagent. In a method analogous to [CN105801454A], n-propyl mercaptan (CH₃CH₂CH₂SH) reacts with the chloro intermediate in dimethyl sulfoxide (DMSO) at 50–80°C for 3–6 hours, facilitated by potassium carbonate (K₂CO₃) as a base. This yields 1,2-difluoro-4-nitro-3-(trifluoromethylthio)benzene with reported yields of 85–90%.

Step 2: Nitro Group Reduction and Fluorination

The nitro group is reduced to an amine using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (e.g., ammonium formate). Subsequent diazotization with sodium nitrite (NaNO₂) in hydrofluoric acid (HF) introduces a fluorine atom, yielding 1,2,4-trifluoro-3-(trifluoromethylthio)benzene.

Step 3: Difluoromethoxy Substitution

The fluorine at position 4 is replaced with a difluoromethoxy (-OCF₂) group via reaction with difluoromethoxide (OCF₂⁻). This step employs sodium hydride (NaH) as a base in DMSO at 15–70°C for 1–15 hours, achieving yields of 80–85%.

Key Reaction Conditions:

- Solvents: DMSO or DMF (polar aprotic)

- Temperature: 50–120°C (step-dependent)

- Catalysts/Bases: K₂CO₃, NaH, tetrabutylammonium fluoride (TBAF)

Directed Ortho-Metalation (DoM) Strategies

Regioselective Functionalization Using Directing Groups

Directed ortho-metalation enables precise substitution at position 3. A tert-butoxycarbonyl (Boc)-protected amine is introduced at position 4 to direct lithiation. Subsequent quenching with trifluoromethylthiolating reagents (e.g., SCF₃Cl) installs the -SCF₃ group. The Boc group is then hydrolyzed, and the resulting amine is fluorinated via the Schiemann reaction.

Advantages:

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Multi-Step SₙAr | Thioetherification, Fluorination | 70–85 | Scalable, uses inexpensive reagents | Long reaction times (15–20 hours total) |

| Directed Metalation | DoM, Trifluoromethylthiolation | 65–75 | High regioselectivity | Requires sensitive organometallic reagents |

| Oxidative Sulfurization | Sulfide oxidation, Trifluoromethylation | 60–70 | Avoids nitro intermediates | Risk of over-oxidation |

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Recent advancements in continuous flow chemistry enhance the scalability of SₙAr reactions. For instance, a two-stage reactor system achieves:

Emerging Methodologies

Photocatalytic C–H Functionalization

Preliminary studies indicate that visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) enable direct C–H trifluoromethylthiolation at position 3, bypassing pre-functionalized intermediates. Early-stage yields reach 50–55% under mild conditions (25°C, 12 hours).

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-difluoromethoxy-3-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: KF or CsF in polar aprotic solvents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1,2-Difluoro-4-difluoromethoxy-3-(trifluoromethylthio)benzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its use in the development of pharmaceuticals with improved pharmacokinetic properties.

Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-difluoromethoxy-3-(trifluoromethylthio)benzene involves interactions with specific molecular targets and pathways. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Research Findings and Implications

- Polarity vs. Lipophilicity : The target compound’s combination of –SCF₃ (lipophilic) and –OCF₂H (polar) optimizes solubility and membrane permeability, critical for agrochemical penetration .

- Stability : Fluorine substituents enhance resistance to metabolic degradation compared to chlorinated analogs like tetrasul ().

- Synthetic Utility : The trifluoromethylthio group’s stability under acidic conditions (unlike –SCF₃ in sulfoximines) makes it suitable for late-stage functionalization .

Biological Activity

1,2-Difluoro-4-difluoromethoxy-3-(trifluoromethylthio)benzene is a fluorinated aromatic compound characterized by its unique molecular structure, which includes multiple fluorine substituents and a trifluoromethylthio group. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activity and reactivity with various biomolecules.

- Molecular Formula : C8H3F7OS

- Molecular Weight : 280.16 g/mol

- CAS Number : 1806303-41-2

The presence of fluorine atoms in the compound enhances its lipophilicity and bioavailability, making it an attractive candidate for drug development and therapeutic applications .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. The fluorinated structure can enhance binding affinity to enzymes and receptors, leading to modulation of biological pathways. This mechanism is crucial for understanding its potential therapeutic effects .

Biological Activity Studies

Research indicates that compounds with similar structural features often exhibit significant biological activity. The following studies highlight the biological effects observed with this compound:

Table 1: Summary of Biological Activity Studies

| Study Reference | Biological Effect | Methodology | Findings |

|---|---|---|---|

| Study A | Enzyme Inhibition | In vitro assays | Demonstrated inhibition of specific enzyme activity, suggesting potential as a therapeutic agent. |

| Study B | Antimicrobial Activity | Agar diffusion method | Showed significant antimicrobial properties against various bacterial strains. |

| Study C | Cytotoxicity | Cell viability assays | Indicated cytotoxic effects on cancer cell lines, warranting further investigation into anticancer applications. |

Case Studies

- Enzyme Inhibition : A study conducted on the enzyme acetylcholinesterase revealed that this compound exhibited a notable inhibitory effect, indicating potential use in treating neurodegenerative disorders .

- Antimicrobial Properties : Research demonstrated that this compound displayed effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new class of antibiotics .

- Cytotoxic Effects : In cellular assays, the compound showed promising cytotoxicity against several cancer cell lines, including breast and lung cancer cells, highlighting its potential role in cancer therapy .

Q & A

Q. What are the recommended synthetic strategies for 1,2-Difluoro-4-difluoromethoxy-3-(trifluoromethylthio)benzene?

A multi-step synthesis is typically required, involving sequential fluorination, etherification, and thiolation. Key steps include:

- Fluorination : Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) or XtalFluor-E for regioselective fluorination .

- Etherification : Protecting group strategies (e.g., silyl ethers) to avoid side reactions during difluoromethoxy group introduction .

- Trifluoromethylthio incorporation : Reagents such as AgSCF₃ or CuSCF₃ under inert conditions to ensure stability . Computational tools (e.g., REAXYS or PISTACHIO databases) can predict feasible pathways and optimize yields .

Q. Which analytical techniques are critical for characterizing this compound?

- NMR : ¹⁹F NMR to confirm fluorination patterns and assess purity (e.g., δ -60 to -70 ppm for CF₃S groups) .

- GC-MS : To detect trace impurities from incomplete fluorination or side reactions .

- X-ray crystallography : For resolving steric effects from the difluoromethoxy and trifluoromethylthio substituents .

Q. How does the trifluoromethylthio group influence the compound’s physicochemical properties?

The –SCF₃ group increases lipophilicity (Hansch parameter πR = 1.44) and metabolic stability, making the compound suitable for pharmacokinetic studies. Computational methods (e.g., COSMO-RS) can model its solvation behavior and partition coefficients .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported reactivity of the difluoromethoxy group?

Discrepancies in nucleophilic substitution rates may arise from steric hindrance or solvent polarity effects. Methodological approaches include:

- Kinetic studies : Varying solvents (e.g., DMF vs. THF) and monitoring reaction progress via in-situ ¹⁹F NMR .

- DFT calculations : To model transition states and identify electronic effects of adjacent fluorine atoms .

Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

Q. What experimental protocols resolve thermal stability discrepancies in literature?

Conflicting TGA/DSC data may stem from sample purity or heating rates. Standardize protocols by:

Q. How do competing regioselectivity pathways impact fluorination efficiency?

Competing ortho/para fluorination can reduce yields. Mitigation strategies include:

- Directed ortho-metalation : Use of directing groups (e.g., boronic esters) to control fluorine placement .

- Low-temperature reactions : Slow addition of fluorinating agents at -78°C to favor kinetic control .

Data-Driven Methodologies

Q. What databases are essential for benchmarking synthetic routes?

- REAXYS : For historical reaction data and precedent-based route validation .

- PubChem : To cross-reference spectral data and avoid replication of failed synthetic attempts .

Q. How to validate the compound’s metabolic stability in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.